REACTION_CXSMILES
|
[Br:1][C:2]1[C:10]2[S:9][C:8]([NH:11]C(=O)C)=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.BrC1C=CC2N=C(NC(=O)C)SC=2C=1.[OH-].[Na+].Cl>CO.O>[Br:1][C:2]1[C:10]2[S:9][C:8]([NH2:11])=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1 |f:2.3|
|
Name
|
N-(7-bromobenzo[d]thiazol-2-yl)acetamide
|
Quantity
|
562 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2N=C(SC21)NC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC2=C(N=C(S2)NC(C)=O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
468.1 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
(78° C.-80° C.) and stirred under nitrogen for 90 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fit with a reflux condenser
|
Type
|
CUSTOM
|
Details
|
placed in a preheated oil bath
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the solid was washed with water
|
Type
|
ADDITION
|
Details
|
The filtrate was treated with saturated sodium bicarbonate
|
Type
|
FILTRATION
|
Details
|
was filtered again
|
Type
|
CUSTOM
|
Details
|
The solid was collected
|
Type
|
CUSTOM
|
Details
|
purified on an HPLC (10-95% MeCN/water with 0.1% TFA over 40 minutes)
|
Duration
|
40 min
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=CC=2N=C(SC21)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550.3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 116% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |